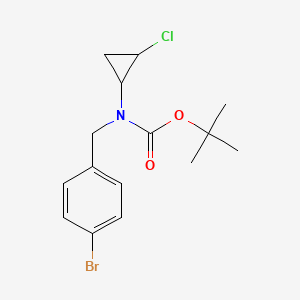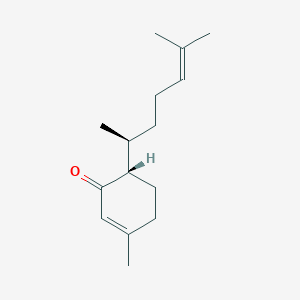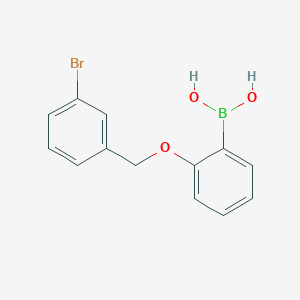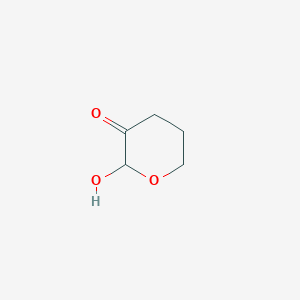
Tert-butyl 4-bromobenzyl(2-chlorocyclopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-bromobenzyl)(2-chlorocyclopropyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromobenzyl group, and a chlorocyclopropyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromobenzyl)(2-chlorocyclopropyl)carbamate typically involves the reaction of 4-bromobenzyl chloride with 2-chlorocyclopropylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of reagents and then allowing the reaction to proceed at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (4-bromobenzyl)(2-chlorocyclopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium carbonate in DMF.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include substituted benzyl derivatives.
Oxidation Reactions: Products include corresponding oxides or ketones.
Reduction Reactions: Products include corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4-bromobenzyl)(2-chlorocyclopropyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (4-bromobenzyl)(2-chlorocyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved in its mechanism of action include enzyme inhibition and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl N-(4-formylbenzyl)carbamate
Uniqueness
tert-Butyl (4-bromobenzyl)(2-chlorocyclopropyl)carbamate is unique due to the presence of both a bromobenzyl group and a chlorocyclopropyl group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specificity in biological interactions, making it valuable in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
1956364-45-6 |
|---|---|
Molekularformel |
C15H19BrClNO2 |
Molekulargewicht |
360.67 g/mol |
IUPAC-Name |
tert-butyl N-[(4-bromophenyl)methyl]-N-(2-chlorocyclopropyl)carbamate |
InChI |
InChI=1S/C15H19BrClNO2/c1-15(2,3)20-14(19)18(13-8-12(13)17)9-10-4-6-11(16)7-5-10/h4-7,12-13H,8-9H2,1-3H3 |
InChI-Schlüssel |
IQUVJEJNTOVGSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Br)C2CC2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide](/img/structure/B13350376.png)

![(R)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13350390.png)



![Benzenesulfonylfluoride, 4-[[5-(2-chloro-4-nitrophenoxy)-1-oxopentyl]amino]-](/img/structure/B13350414.png)



![7-Methoxy-2',3'-dihydro-3H-spiro[isobenzofuran-1,1'-phenalen]-3-one](/img/structure/B13350446.png)

![tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate](/img/structure/B13350448.png)

